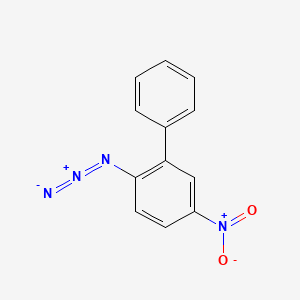

2-Azido-5-nitro-1,1'-biphenyl

Description

Structural Significance of the Biphenyl (B1667301) Core in Molecular Design

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. rsc.orgfrontiersin.org Its inherent structural features, such as rigidity and the ability to adopt specific conformations (atropisomerism), make it a versatile building block. rsc.org The two phenyl rings can be functionalized independently, allowing for the precise tuning of electronic and steric properties. This adaptability is crucial in the design of liquid crystals, polymers, and pharmaceutical agents. rsc.orgfrontiersin.orgbeilstein-journals.org For instance, several FDA-approved drugs feature a biphenyl core, highlighting its importance in drug discovery. frontiersin.org The planarity or controlled distortion between the two rings of the biphenyl unit can significantly influence the properties of the resulting molecule, a factor that is strategically manipulated in the design of luminophores and other functional materials. acs.org

Importance of Azido (B1232118) and Nitro Functional Groups in Contemporary Synthetic Methodologies

The azido and nitro groups are highly valuable functional groups in organic synthesis, each imparting distinct reactivity and properties to the parent molecule.

The azido group (-N₃) is a high-energy moiety that has gained considerable interest in organic synthesis. baseclick.eu It is relatively stable under many reaction conditions, yet it can be transformed into a variety of other functional groups. baseclick.eusigmaaldrich.com One of its most prominent applications is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazoles. baseclick.eusigmaaldrich.com This reaction is known for its high efficiency and biocompatibility. baseclick.eu Azides also serve as precursors to nitrenes upon thermal or photochemical activation, which can then undergo various intramolecular reactions like C-H amination to form heterocyclic compounds. mdpi.comrsc.org Furthermore, the azido group can be readily reduced to a primary amine, making it a useful masked amine functional group in multi-step syntheses. baseclick.eumdpi.com

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule it is attached to. gsa.ac.ukmdpi.comuniroma2.it This strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution reactions. gsa.ac.ukscispace.com The nitro group can also be easily converted into other functional groups, most notably an amino group upon reduction. scispace.comwiley.com Its ability to stabilize adjacent carbanions makes it useful in C-C bond-forming reactions like the Henry (nitro-aldol) reaction. gsa.ac.ukscispace.com The versatility of the nitro group has cemented its role as a key functional group in the synthesis of complex organic molecules and industrial chemicals. scispace.comwiley.com

Academic Research Trajectories and Scholarly Significance of Substituted Azidobiphenyls

Substituted azidobiphenyls are a class of compounds that have garnered significant academic interest due to their unique photochemical and thermal reactivity. Research has extensively focused on the intramolecular reactions of nitrenes generated from the photolysis or thermolysis of azidobiphenyls. oup.comoup.com A primary area of investigation is the synthesis of carbazoles through the intramolecular cyclization of 2-azidobiphenyls. researchgate.netacs.org

Studies have explored the influence of various substituents on the biphenyl rings on the reaction pathways and product distribution. For example, the presence of substituents can affect the kinetics and selectivity of the cyclization process. acs.org Low-temperature photolysis studies of substituted 2,2'-diazidobiphenyls have revealed the formation of unexpected products like phenazines, suggesting complex reaction mechanisms involving C-C bond fission. oup.comoup.com The study of these reactions provides valuable insights into the fundamental reactivity of nitrenes and has practical applications in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Research Objectives and Scope for In-depth Investigation of 2-Azido-5-nitro-1,1'-biphenyl

An in-depth investigation of this compound would aim to fully characterize its chemical and physical properties and explore its potential applications in organic synthesis. Key research objectives would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and thoroughly characterizing its structure and properties using various spectroscopic and analytical techniques.

Reactivity Studies: Investigating the thermal and photochemical reactivity of the compound, with a particular focus on the intramolecular reactions of the in situ generated nitrene. This would involve studying the influence of the nitro group on the cyclization to form a substituted carbazole (B46965) or other potential products.

Exploration of Synthetic Utility: Evaluating the potential of this compound as a building block for the synthesis of novel heterocyclic compounds and other functional materials. This could involve exploring its participation in click reactions and other transformations of the azido and nitro groups.

The data available for related compounds suggests that this compound would possess interesting chemical properties.

Table 1: Physicochemical Data of Related Azidobiphenyl Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Azido-1,1'-biphenyl | 7599-23-7 | C₁₂H₉N₃ | 195.22 |

| 2-Azido-4'-nitro-1,1'-biphenyl | 14191-25-4 | C₁₂H₈N₄O₂ | 240.22 |

| 2-Azido-3-nitro-1,1'-biphenyl | 118987-65-8 | C₁₂H₈N₄O₂ | 240.22 |

| 2-Azido-3,5-dichlorobiphenyl | Not Available | C₁₂H₇Cl₂N₃ | 264.11 |

Data sourced from various chemical databases. chemsynthesis.combldpharm.comnih.govchemspider.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

91330-60-8 |

|---|---|

Molecular Formula |

C12H8N4O2 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

1-azido-4-nitro-2-phenylbenzene |

InChI |

InChI=1S/C12H8N4O2/c13-15-14-12-7-6-10(16(17)18)8-11(12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

VACUWMCPHHGUEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azido 5 Nitro 1,1 Biphenyl and Its Precursors

Strategic Approaches to Biphenyl (B1667301) Core Functionalization

Constructing the 1,1'-biphenyl scaffold with the necessary substituents, or with functional groups that can be converted to them, is the foundational phase in the synthesis of 2-Azido-5-nitro-1,1'-biphenyl. Modern catalytic methods are often preferred for their efficiency and control.

Catalytic Cross-Coupling Reactions for Biphenyl Construction (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, making them ideal for biphenyl synthesis. nih.govmdpi.com The Suzuki-Miyaura coupling, in particular, is highly effective for this purpose, involving the reaction of an aryl halide with an arylboronic acid. nih.govmdpi.com For the synthesis of a precursor to this compound, such as 2-nitrobiphenyl or 2-aminobiphenyl, this reaction offers a direct route. nih.govresearchgate.net

A typical Suzuki-Miyaura reaction to form a 2-substituted biphenyl involves coupling an ortho-substituted aryl halide (e.g., 1-iodo-2-nitrobenzene or ortho-bromoaniline) with phenylboronic acid. nih.govresearchgate.net The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. nih.govresearchgate.net This method is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov For instance, 2-nitrobiphenyl can be readily prepared through the Suzuki-Miyaura cross-coupling of 1-iodo-2-nitrobenzene and phenylboronic acid. researchgate.netresearchgate.net Similarly, the coupling of unprotected ortho-bromoanilines with boronic esters has been developed, providing a direct route to 2-aminobiphenyl scaffolds. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Synthesis of Biphenyl Precursors

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Halide | 1-Iodo-2-nitrobenzene, o-Bromoaniline | Electrophilic Partner | nih.govresearchgate.net |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic Partner | nih.govresearchgate.net |

| Catalyst | Pd(PPh₃)₄, Palladium(II) acetate | C-C Bond Formation | researchgate.net |

| Base | Potassium carbonate, Sodium carbonate | Activates Organoboron Reagent | researchgate.net |

| Solvent | Methanol/Water, Toluene | Reaction Medium | nih.govresearchgate.net |

Exploration of Electrophilic Aromatic Substitution for Biphenyl Scaffolds

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.orgmakingmolecules.com While modern cross-coupling reactions often provide better regioselectivity, SEAr reactions like Friedel-Crafts alkylation or acylation can also be used to form biphenyl structures, for instance, by reacting benzene with an activated electrophilic phenyl derivative.

The mechanism proceeds in two main steps: the aromatic ring's pi electrons attack the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. wikipedia.orgmasterorganicchemistry.com This step temporarily disrupts the ring's aromaticity and is the rate-determining step. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond, restoring aromaticity. masterorganicchemistry.com However, controlling the position of substitution on an already substituted biphenyl can be challenging due to the directing effects of existing groups and potential steric hindrance. libretexts.org

Regioselective Introduction of the Nitro Group

The precise placement of the nitro (NO₂) group is critical. The strategy depends on the substituents already present on the biphenyl core, which direct the position of the incoming electrophile.

Direct Nitration Reactions and Positional Selectivity on Biphenyl Systems

Direct nitration is a classic electrophilic aromatic substitution reaction where a nitro group is introduced onto an aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. wikipedia.org

For the synthesis of the target compound, a key precursor is 2-amino-1,1'-biphenyl. orgsyn.org The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. makingmolecules.com To synthesize the precursor 2-amino-5-nitro-1,1'-biphenyl (or its positional isomer o-amino-p'-nitrobiphenyl), 2-aminobiphenyl can be nitrated. orgsyn.org A documented procedure involves dissolving 2-aminobiphenyl in concentrated sulfuric acid and then adding a mixture of fuming nitric acid and sulfuric acid at a low temperature (below 0°C). orgsyn.org This process leads to the regioselective installation of the nitro group. orgsyn.org The selectivity can be influenced by reaction conditions and the specific substituents on the biphenyl rings. researchgate.net

Table 2: Reagents for Direct Nitration of 2-Aminobiphenyl

| Reagent | Formula | Role | Reference |

|---|---|---|---|

| Substrate | 2-Aminobiphenyl | Aromatic Nucleophile | orgsyn.org |

| Nitrating Agent | Fuming Nitric Acid | Source of Nitronium Ion | orgsyn.org |

| Acid Catalyst | Concentrated Sulfuric Acid | Generates Nitronium Ion | orgsyn.org |

| Solvent | Concentrated Sulfuric Acid | Reaction Medium | orgsyn.org |

Indirect Nitro Group Installation via Precursor Transformations (e.g., Oxidation of Nitroso Compounds)

Indirect methods for introducing a nitro group offer alternative synthetic routes, often used when direct nitration is problematic due to low selectivity or harsh conditions. One such method involves the oxidation of a nitroso (-NO) group. An amino group on the aromatic ring can first be oxidized to a nitroso group, which is then further oxidized to the nitro group. This multi-step sequence can sometimes provide better control over the final product. Another indirect route involves the diazotization of an aromatic amine to form a diazonium salt, which can then be converted to a nitro compound, although this is less common than its use in forming halides or azides.

Methodologies for Azido (B1232118) Group Incorporation

The final step in the synthesis of this compound is the introduction of the azido (-N₃) group. This is most commonly achieved by converting a primary aromatic amine into an azide (B81097) via a diazonium salt intermediate. orgsyn.org

The process begins with the diazotization of the precursor, 2-amino-5-nitro-1,1'-biphenyl. The amine is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures (typically 0–5°C). orgsyn.org This reaction converts the primary amino group into a diazonium salt (-N₂⁺). The resulting diazonium salt is generally unstable and is used immediately in the next step without isolation. orgsyn.orgresearchgate.net

The diazonium salt solution is then treated with a source of the azide ion, most commonly sodium azide (NaN₃). orgsyn.org The azide ion acts as a nucleophile, displacing the dinitrogen molecule (N₂) from the diazonium salt to form the final aryl azide product, this compound. orgsyn.org This method is a reliable and well-established procedure for the synthesis of a wide range of aryl azides. researchgate.netnih.gov

Table 3: Reaction Sequence for Azido Group Incorporation

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Diazotization | 2-Amino-5-nitro-1,1'-biphenyl, Sodium Nitrite, Sulfuric Acid | Diazonium Salt | Conversion of Amine to Diazonium Group | orgsyn.org |

| 2. Azidation | Diazonium Salt, Sodium Azide | this compound | Displacement of N₂ with N₃⁻ | orgsyn.org |

Diazotization of Anilines and Subsequent Azide Formation

A classic and widely used method for the synthesis of aryl azides is the diazotization of a corresponding primary aromatic amine, followed by treatment with an azide salt. In the case of this compound, the precursor is 2-amino-5-nitro-1,1'-biphenyl.

The reaction proceeds in two main stages:

Diazotization : The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) organic-chemistry.org. This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azide Formation : The resulting diazonium salt solution is then reacted with a source of azide anions, most commonly sodium azide (NaN₃). The azide ion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to form the desired aryl azide orgsyn.org.

A representative procedure for a similar compound, o-amino-p'-nitrobiphenyl, involves dissolving the amine in sulfuric acid, cooling the mixture, and adding sodium nitrite dropwise to form the diazonium salt. Subsequently, a solution of sodium azide is added to this mixture, leading to the formation of the corresponding o-azido-p'-nitrobiphenyl orgsyn.org.

Table 1: Representative Conditions for Diazotization and Azide Formation

| Step | Reagents | Temperature | Key Considerations |

| Diazotization | 2-amino-5-nitro-1,1'-biphenyl, NaNO₂, H₂SO₄/H₂O | 0–5 °C | Maintaining low temperature is critical to prevent premature decomposition of the diazonium salt orgsyn.org. |

| Azide Substitution | Sodium Azide (NaN₃) | 0–5 °C | The diazonium salt solution is added to the azide solution to control the reaction orgsyn.org. |

Nucleophilic Aromatic Substitution with Azide Anion on Halogenated Biphenyls

An alternative pathway to the azido group is through a nucleophilic aromatic substitution (SₙAr) reaction. This method is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen wikipedia.orgchemistrysteps.com.

For the synthesis of this compound, a precursor like 2-chloro-5-nitro-1,1'-biphenyl or 2-fluoro-5-nitro-1,1'-biphenyl would be used. The key features of this reaction are:

Activation : The nitro group at the 5-position (para to the C2 position) strongly withdraws electron density from the aromatic ring, making it susceptible to attack by nucleophiles masterorganicchemistry.com.

Mechanism : The reaction proceeds via an addition-elimination mechanism. The azide anion attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.com. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the second, faster step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring uomustansiriyah.edu.iq.

The reactivity of the halogen leaving group in SₙAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine withdrawing electron density from the reaction site chemistrysteps.commasterorganicchemistry.com.

"Azido Transfer" Protocols in Aryl Azide Synthesis

More modern approaches, often termed "azido transfer" or "diazo transfer" reactions, provide efficient methods for converting primary amines into azides directly, sometimes under milder conditions than the traditional diazotization route. These protocols utilize reagents that act as a source of the -N₃ group.

Common azido transfer reagents include:

Trifluoromethanesulfonyl azide (TfN₃) : A highly effective reagent for the conversion of amines and sulfonamides to the corresponding azides organic-chemistry.org.

Imidazole-1-sulfonyl azide : Often used as a safer, crystalline alternative to triflyl azide, it can convert primary amines to azides efficiently organic-chemistry.org. For example, imidazole-1-sulfonyl azide hydrochloride has been shown to be an excellent "diazo donor" organic-chemistry.org.

The mechanism of these reactions typically involves the amine acting as a nucleophile, attacking the azide reagent, which leads to the transfer of the diazo group and the formation of the azide product along with a sulfonamide byproduct. These methods can be advantageous due to their operational simplicity and high yields organic-chemistry.org.

Convergent and Linear Synthesis Strategies for this compound

Sequential Functionalization Routes Involving Nitro Group Reduction to Amine and Subsequent Diazotization/Azidation

A common linear synthesis route for this compound would likely start with a precursor such as 2,5-dinitro-1,1'-biphenyl. The synthesis would proceed through a sequence of functional group interconversions:

Selective Reduction : The first critical step is the chemoselective reduction of one of the two nitro groups. The 2-nitro group is often more sterically hindered than the 5-nitro group due to the adjacent phenyl ring, but selective reduction can be achieved using specific reagents and controlled conditions (e.g., with tin(II) chloride or sodium sulfide) to yield 5-nitro-[1,1'-biphenyl]-2-amine.

Diazotization/Azidation : The resulting aminonitrobiphenyl is then converted to the target azide using the diazotization and azide formation protocol described in section 2.3.1.

This sequential approach is a classic example of linear synthesis, where the biphenyl core is functionalized in a stepwise manner.

Impact of Steric and Electronic Effects on Reaction Outcomes and Yield Optimization

The structure of this compound inherently contains steric and electronic factors that profoundly influence the outcome and efficiency of its synthesis.

Electronic Effects : The nitro group is a powerful electron-withdrawing group. Its presence at the 5-position (para to the azide) significantly impacts the reactivity of the phenyl ring it is attached to.

It activates the ring for nucleophilic aromatic substitution (SₙAr), facilitating the displacement of a leaving group at the 2-position by an azide anion (as in 2.3.2) wikipedia.org.

Conversely, it deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation on that ring more difficult.

Steric Effects : The biphenyl unit is not planar; the two phenyl rings are twisted relative to each other. This steric hindrance can affect the accessibility of reagents to the functional groups at the ortho positions (C2 and C6). This can influence reaction rates, for example, by hindering the approach of a nucleophile in an SₙAr reaction or the reagents for diazotization at the 2-amino position. Optimizing yields often requires adjusting reaction conditions, such as temperature or catalyst choice, to overcome these steric barriers.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 2 Azido 5 Nitro 1,1 Biphenyl

Thermal and Photochemical Decomposition Pathways of the Azido (B1232118) Moiety

The decomposition of 2-azido-5-nitro-1,1'-biphenyl, whether initiated by heat or light, is a gateway to a rich cascade of reactive intermediates and complex chemical transformations. researchgate.netresearchgate.net The primary event in this process is the extrusion of a molecule of dinitrogen (N₂), a highly favorable reaction that leads to the formation of a highly reactive electron-deficient species known as a nitrene. researchgate.netlookchem.comwikipedia.org This initial step is the rate-determining step in the thermal decomposition of related aryl azides. researchgate.net The subsequent chemistry is dictated by the electronic nature and spin state of this generated nitrene, leading to a variety of intramolecular reactions.

Generation and Characterization of Aryl Nitrene Intermediates (Singlet and Triplet States)

The decomposition of an aryl azide (B81097), such as this compound, initially produces a singlet nitrene, as this pathway adheres to spin conservation rules. aakash.ac.in The resulting 5-nitro-1,1'-biphenyl-2-nitrene is a transient species with a nitrogen atom possessing only six valence electrons, rendering it highly electrophilic. wikipedia.org This singlet state is characterized by having two spin-paired electrons in an sp² hybrid orbital and a vacant p-orbital on the nitrogen atom. aakash.ac.in

However, the singlet nitrene is an excited state and can relax to its more stable triplet ground state through intersystem crossing (ISC). wikipedia.orgnih.gov The triplet nitrene has two unpaired electrons with parallel spins, each occupying a non-bonding molecular orbital. aakash.ac.in The energy difference between the singlet and triplet states is a critical factor governing their respective reactivities. While singlet nitrenes often undergo concerted reactions, the diradical nature of triplet nitrenes leads to stepwise reactions. wikipedia.orgaakash.ac.in

Laser flash photolysis (LFP) is a key technique for studying these short-lived intermediates. For the parent compound, 2-azidobiphenyl (B3386803), LFP experiments have allowed for the direct observation of the singlet nitrene, which exhibits a characteristic absorption maximum around 410 nm and has a lifetime of nanoseconds in fluid solution at room temperature. acs.org In these studies, the singlet nitrene decays rapidly, partitioning between intersystem crossing to the triplet state and intramolecular reactions. acs.orgacs.org For this compound, the presence of the electron-withdrawing nitro group is expected to influence the electronic properties and reactivity of the corresponding nitrene intermediate.

Table 1: Characteristics of Aryl Nitrene States

| Property | Singlet Nitrene | Triplet Nitrene |

| Spin State | Two paired electrons | Two unpaired, parallel-spin electrons |

| Generation | Initial product of thermal/photochemical azide decomposition aakash.ac.in | Formed via intersystem crossing from the singlet state nih.gov |

| Reactivity | Typically undergoes concerted reactions (e.g., cycloadditions, insertions) aakash.ac.in | Behaves as a diradical, undergoes stepwise reactions (e.g., H-abstraction) wikipedia.org |

| Stability | Higher energy, excited state | Lower energy, ground state |

Intramolecular Cyclization Reactions of Biphenyl (B1667301) Nitrenes

The proximate phenyl ring in 5-nitro-1,1'-biphenyl-2-nitrene provides a fertile ground for intramolecular reactions, which are often the dominant pathways for 2-biphenylylnitrenes. These reactions are highly efficient routes for the synthesis of fused heterocyclic systems. lookchem.comnih.govnih.gov

The most prominent intramolecular reaction of 2-biphenylylnitrenes is cyclization to form carbazoles. lookchem.comorgsyn.org In the case of this compound, thermal decomposition leads to the formation of 2-nitrocarbazole in high yield. orgsyn.org This reaction is a well-established synthetic method for preparing substituted carbazoles that may be difficult to access through other means. orgsyn.orgrsc.org The process is believed to proceed via the singlet nitrene, which can directly attack the ortho C-H bond of the adjacent phenyl ring. nih.gov The reaction can be carried out by heating the azide in a high-boiling solvent like o-dichlorobenzene. orgsyn.org

The general utility of this reaction is highlighted by its application in synthesizing a variety of carbazole (B46965) derivatives. nih.govcolab.ws The decomposition of 2-azidobiphenyls is considered a convenient and general synthesis for many carbazoles. orgsyn.org

Detailed mechanistic studies on the parent 2-biphenylylnitrene have revealed that the formation of carbazole is not a single-step process. acs.orgacs.org The singlet nitrene first cyclizes to form a strained, transient intermediate known as an isocarbazole. acs.orgscience.gov This intermediate is an ylide, formed by the addition of the nitrene to the π-system of the adjacent ring. acs.org

Laser flash photolysis studies of 2-azidobiphenyl have identified the isocarbazole intermediate, which has a distinct absorption spectrum and a lifetime of about 70 nanoseconds. acs.org This isocarbazole then undergoes a rapid 1,5-hydrogen shift to yield the stable carbazole product. acs.orgresearchgate.net The existence and rearrangement of isocarbazole intermediates have been supported by both experimental observations, such as kinetic isotope effects, and theoretical calculations. acs.orgnih.gov While direct studies on the 5-nitro substituted system are less common, it is expected to follow a similar pathway, with the isocarbazole being a key, albeit fleeting, intermediate en route to 2-nitrocarbazole. acs.org

Nitrene-Oxygen Adduct Formation and Oxidative Transformations

When the decomposition of aryl azides occurs in the presence of molecular oxygen, oxidative transformations can take place. rsc.org The triplet state of the aryl nitrene, being a diradical, is primarily responsible for reacting with O₂. rsc.orgphotobiology.com This reaction can lead to the formation of a nitrene-oxygen adduct. photobiology.com

This adduct is a reactive species itself and can undergo further reactions. One possible pathway involves its transformation into a nitroso compound and a hydroxyl radical. photobiology.com The nitroso compound can then be further oxidized to the corresponding nitro compound. rsc.org Therefore, photolysis of aryl azides in an oxygenated environment can yield nitro derivatives as products. rsc.org For this compound, this would imply the potential for further oxidation, although the primary reaction remains the intramolecular cyclization. The competition between intramolecular cyclization and intermolecular reactions with oxygen would depend on factors such as oxygen concentration and the lifetime of the triplet nitrene.

Formation and Electrophilic Reactivity of Nitrenium Ions

Under acidic conditions, aryl nitrenes can be protonated to form highly electrophilic species known as arylnitrenium ions (ArNH⁺). nih.govacs.org These cations are potent electrophiles and are implicated as ultimate carcinogens in the metabolic activation of aromatic amines. researchgate.netnih.gov The formation of a nitrenium ion from a nitrene is essentially an acid-base reaction, where the singlet nitrene acts as a base. acs.orgacs.org

The generation of the 5-nitro-1,1'-biphenyl-2-nitrenium ion could occur if the decomposition of the parent azide is performed in a protic, acidic medium. The reactivity of this nitrenium ion would be dominated by its electrophilic character. scholaris.ca It can be trapped by various nucleophiles, including water, halides, or the azide ion itself. acs.orgresearchgate.net For instance, reaction with water can lead to the formation of aminophenol-type products after rearrangement. researchgate.net The presence of the electron-withdrawing nitro group would be expected to increase the electrophilicity of the nitrenium ion center, making it highly reactive towards any available nucleophiles. researchgate.net The generation of nitrenium ions can also be achieved through the reaction of aryl azides with Lewis acids. researchgate.net

Table 2: Key Reactive Intermediates from this compound

| Intermediate | Precursor | Key Reaction Pathway | Final Product(s) |

| 5-Nitro-1,1'-biphenyl-2-nitrene (Singlet) | This compound | Intramolecular Cyclization acs.orgorgsyn.org | Isocarbazole Intermediate |

| 5-Nitro-1,1'-biphenyl-2-nitrene (Triplet) | Singlet Nitrene (via ISC) nih.gov | Reaction with O₂ rsc.org | Oxidized Products |

| Isocarbazole Intermediate | Singlet Nitrene | 1,5-Hydrogen Shift acs.org | 2-Nitrocarbazole |

| 5-Nitro-1,1'-biphenyl-2-nitrenium Ion | Singlet Nitrene (in acid) acs.org | Nucleophilic Attack researchgate.net | Substituted Anilines, etc. |

"Click Chemistry" and Related 1,3-Dipolar Cycloaddition Reactions

The azide functional group in this compound serves as a versatile handle for various transformations, most notably in the realm of "click chemistry." This section explores the reactivity of the azido group in 1,3-dipolar cycloaddition reactions, a class of reactions that are highly efficient and selective for forming five-membered heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Varied Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnumberanalytics.comnih.gov The reaction's efficiency is dramatically accelerated in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. acs.org

The versatility of the CuAAC reaction allows for the coupling of this compound with a wide array of terminal alkynes. The reaction generally proceeds under aqueous conditions and at room temperature, tolerating a broad spectrum of functional groups. organic-chemistry.orgnumberanalytics.com This robustness makes it a valuable tool for synthesizing complex molecules. The mechanism involves the formation of a copper-acetylide intermediate that then reacts with the azide. numberanalytics.com The choice of ligand can also be critical for stabilizing the Cu(I) oxidation state and enhancing reaction efficiency. jenabioscience.com

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(5-Nitro-[1,1'-biphenyl]-2-yl)-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl Alcohol | CuI | Various | (1-(5-Nitro-[1,1'-biphenyl]-2-yl)-1H-1,2,3-triazol-4-yl)methanol | Good |

| Ethynyltrimethylsilane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-(5-Nitro-[1,1'-biphenyl]-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Moderate |

Table 1: Examples of CuAAC Reactions with this compound. (Note: This table is illustrative, based on typical CuAAC reactions. Specific yields for this compound may vary based on precise reaction conditions.)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

An important advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst. nih.govbeilstein-journals.org This reaction utilizes strained cyclooctynes, where the ring strain significantly lowers the activation energy for the cycloaddition with azides. nih.gov

The reaction of this compound with various cyclooctyne (B158145) derivatives, such as bicyclo[6.1.0]non-4-yne (BCN) and dibenzocyclooctyne (DBCO), proceeds readily under physiological conditions. nih.govsynaffix.comprecisepeg.com The rate of SPAAC can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. nih.govsynaffix.com For instance, electron-deficient aryl azides can exhibit accelerated reaction rates. synaffix.com The reaction is highly bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.govbeilstein-journals.org

| Cyclooctyne | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]non-4-yne (BCN) | Physiological conditions | ~0.28 nih.gov |

| Dibenzocyclooctyne (DBCO) | Physiological conditions | ~0.34 nih.gov |

| Azadibenzocyclooctyne (ADIBO) | Room Temperature | ~0.069 (with a Ru(II)-azido complex) nih.gov |

Table 2: Representative Rate Constants for SPAAC Reactions. (Note: Rate constants are for representative azides and cyclooctynes and can vary. The electron-withdrawing nitro group in this compound may influence the reaction kinetics.)

Reactivity of the Azido Group with Other Dipolarophiles

While alkynes are the most common partners for azides in click chemistry, the 1,3-dipolar nature of the azido group in this compound allows it to react with other unsaturated systems, known as dipolarophiles. wikipedia.orgorganic-chemistry.orgijrpc.com These reactions, also falling under the umbrella of Huisgen 1,3-dipolar cycloadditions, can provide access to a variety of five-membered heterocycles. nih.govorganic-chemistry.org

Examples of other dipolarophiles include alkenes, nitriles, and carbonyl compounds. organic-chemistry.orgijrpc.com The reactivity and regioselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory, which considers the energies of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa). organic-chemistry.org Electron-withdrawing groups on the dipolarophile generally enhance the reaction rate with electron-rich dipoles. organic-chemistry.org However, detailed studies on the reactivity of this compound with a wide range of such dipolarophiles are less common compared to its reactions with alkynes.

Reductive Transformations of Nitro and Azido Groups

The presence of both a nitro and an azido group on the this compound scaffold presents opportunities for selective reductions to the corresponding amines. The ability to chemoselectively reduce one group in the presence of the other is crucial for the synthesis of differentially functionalized biphenyl derivatives, which can serve as valuable building blocks in medicinal chemistry and materials science.

Chemoselective Reduction of Azides to Amines

The reduction of an azide to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com In the context of this compound, the challenge lies in achieving this reduction without affecting the nitro group.

Several methods have been developed for the chemoselective reduction of azides in the presence of nitro groups. Catalytic hydrogenation using specific catalysts can be effective. For instance, while standard catalysts like palladium on carbon (Pd/C) can reduce both functionalities, certain modified catalysts or reaction conditions can favor azide reduction. thieme-connect.de Another approach involves the use of reducing agents like triphenylphosphine (B44618), which is known for its mildness and selectivity in converting azides to amines via the Staudinger reaction. nih.gov Indium-mediated reductions in aqueous media have also been shown to selectively reduce azides in the presence of other functional groups. researchgate.netscispace.com

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C (with inhibitors) | Various | Controlled | 5-Nitro-[1,1'-biphenyl]-2-amine |

| Triphenylphosphine, then H₂O | THF/H₂O | Room Temperature | 5-Nitro-[1,1'-biphenyl]-2-amine |

| Indium, HCl | aq. THF | Room Temperature | 5-Nitro-[1,1'-biphenyl]-2-amine |

Table 3: Methods for Chemoselective Azide Reduction. (Note: The specific conditions for this compound would require optimization.)

Selective Reduction of Nitro Groups to Amines

Conversely, the selective reduction of the nitro group to an amine while leaving the azide group intact is another important synthetic strategy. This transformation yields 2'-azido-[1,1'-biphenyl]-4-amine, a valuable intermediate for further functionalization.

Achieving this selectivity can be challenging due to the reactivity of the azide group towards many reducing agents. However, specific reagents and conditions have been identified that preferentially reduce aromatic nitro groups. For example, reagents like tin(II) chloride (SnCl₂) in acidic media are classic choices for nitro group reduction and can often be used selectively. scispace.com Additionally, certain catalytic transfer hydrogenation systems have demonstrated high chemoselectivity for the reduction of nitroarenes in the presence of azides. thieme-connect.de The use of sodium borohydride (B1222165) in the presence of transition metal complexes has also been explored for the selective reduction of nitro compounds. jsynthchem.com

| Reagent/Catalyst | Solvent | Conditions | Product |

| SnCl₂·2H₂O | Ethanol | Reflux | 2'-Azido-[1,1'-biphenyl]-4-amine |

| Na₂S or (NH₄)₂S | Aqueous/Alcohol | Room Temperature | 2'-Azido-[1,1'-biphenyl]-4-amine |

| Zn, NH₄Cl | Aqueous | Room Temperature | 2'-Azido-[1,1'-biphenyl]-4-amine scispace.com |

Table 4: Methods for Selective Nitro Group Reduction. (Note: The specific conditions for this compound would require optimization to ensure the azide group remains intact.)

Exploration of Other Key Organic Reactions

The reactivity of this compound is not limited to the transformations already discussed. The presence of the azide functional group opens up a variety of other important organic reactions, providing pathways to diverse molecular architectures. This section explores the Aza-Wittig reaction, the Staudinger reduction, and the Curtius rearrangement as significant transformative routes for this compound and its derivatives.

Aza-Wittig Reaction and its Potential Applications

The Aza-Wittig reaction is a powerful method for the formation of imines from azides and phosphines, which can then be hydrolyzed to amines or reacted further to generate a range of nitrogen-containing compounds. The reaction proceeds via the formation of an iminophosphorane intermediate. wikipedia.orgehu.esbeilstein-journals.org For this compound, this reaction offers a gateway to various heterocyclic structures and functionalized amines.

The general mechanism of the Aza-Wittig reaction involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form a phosphazide. This intermediate readily loses a molecule of dinitrogen (N₂) to generate an iminophosphorane (aza-ylide). organicchemistrytutor.com This highly reactive intermediate can then react with a carbonyl compound, such as an aldehyde or ketone, to produce an imine and triphenylphosphine oxide.

In the context of this compound, the intramolecular Aza-Wittig reaction is of particular interest. If the second phenyl ring bears a suitable carbonyl functionality, an intramolecular reaction can lead to the formation of seven-membered heterocyclic rings. ehu.esacs.org For instance, the reaction of 2,2'-diazidobiphenyl derivatives with isocyanates, mediated by phosphines, has been shown to produce dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives. acs.org While specific studies on this compound are not extensively documented, the principles of the Aza-Wittig reaction suggest its potential for synthesizing novel, complex heterocyclic systems from this precursor.

The potential applications of the Aza-Wittig reaction involving this compound are significant in medicinal chemistry and materials science, where the synthesis of complex nitrogen-containing scaffolds is of high importance.

Staudinger Reduction and Curtius Rearrangement as Transformative Pathways

Staudinger Reduction

The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines. wikipedia.orgorganicchemistrytutor.com This two-step reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane, followed by hydrolysis to yield the corresponding amine and a phosphine oxide byproduct. wikipedia.org

The application of the Staudinger reduction to this compound would yield 2-amino-5-nitro-1,1'-biphenyl. This transformation is particularly valuable as it selectively reduces the azide group while leaving the nitro group intact, allowing for further functionalization of the resulting amine. The synthesis of 2-amino-5-nitrobiphenyl has been reported through various methods, including the decomposition of 2-azido-5-nitrobiphenyl with hydrogen bromide in the presence of phenol, which ultimately leads to the reduced amine product. umich.edu A patent has also described the synthesis of 2-amino-5-nitrobiphenyl from 4-N-methyl-p-nitroaniline and phenylhydrazine. google.com

The general conditions for a Staudinger reduction involve reacting the azide with an equimolar amount of triphenylphosphine in an organic solvent like THF or diethyl ether, followed by the addition of water to hydrolyze the intermediate iminophosphorane. The reaction is often quantitative and proceeds under neutral conditions, making it compatible with a wide range of functional groups.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. It is important to note that the Curtius rearrangement is a reaction of acyl azides (R-CO-N₃) and not typically of aryl azides (Ar-N₃) like this compound itself.

However, if the biphenyl moiety were attached to an acyl azide, this rearrangement would be a highly relevant transformation. For example, if one were to synthesize 2-(5-nitro-1,1'-biphenyl-2-yl)acetyl azide, this derivative would be expected to undergo a Curtius rearrangement upon heating to yield the corresponding isocyanate. This isocyanate could then be reacted with water to produce the amine, or with an alcohol to form a carbamate. The reaction proceeds with retention of configuration of the migrating group.

The transformation of 2-azidobiphenyls often proceeds through the formation of a nitrene intermediate upon thermolysis or photolysis, which can then undergo intramolecular C-H insertion to form carbazoles. colab.wsacs.orgresearchgate.netdntb.gov.uaacs.org This is a distinct and often competing pathway to the reactions discussed above. The synthesis of 2-nitrocarbazole from the thermal decomposition of o-azido-p'-nitrobiphenyl is a well-documented example of this type of reactivity.

Advanced Computational and Spectroscopic Characterization

Computational Chemistry for Mechanistic Insights and Electronic Structure

Computational methods are paramount for studying the transient and highly reactive species generated from 2-Azido-5-nitro-1,1'-biphenyl, such as nitrenes and nitrenium ions. These tools allow for the exploration of potential energy surfaces, the characterization of short-lived intermediates, and the prediction of reaction pathways that are often difficult to observe experimentally. tau.ac.il

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecules like this compound. DFT calculations are used to determine the optimized geometry, electronic distribution, and energies of the molecule in its ground state. For instance, studies on related nitro-substituted biphenyl (B1667301) systems demonstrate that DFT can accurately model structural and electronic characteristics. pku.edu.cn

Time-Dependent DFT (TD-DFT) is particularly crucial for exploring the electronically excited states that are central to the photochemistry of aryl azides. rsc.orgnih.gov Upon photoexcitation, this compound is expected to lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. TD-DFT calculations can model this process, predicting the vertical excitation energies and the nature of the excited states involved (e.g., S₁, S₂, T₁). mdpi.comresearchgate.net Research on analogous compounds like 5-azido-2-aminopyridine shows that photoexcitation to higher singlet states can lead to a barrierless, ultrafast relaxation pathway, resulting in the formation of the corresponding nitrene. nih.gov The presence of the nitro group is predicted to significantly influence the energies and properties of these excited states.

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, provide a high level of theory for calculating molecular energies and characterizing reaction intermediates. nih.govdtic.mil While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer benchmark accuracy for the energetics of reactions. nih.gov

For the this compound system, ab initio calculations are essential for accurately determining the energy differences between the singlet and triplet states of the resulting biphenylnitrene intermediate. Studies on the closely related 2-azido-3,5-dichlorobiphenyl have successfully used ab initio molecular orbital calculations to investigate the dynamics and rearrangement products of the corresponding nitrene. nih.gov These methods can also predict the stability of various potential intermediates along the reaction pathway, such as the formation of carbazoles through intramolecular cyclization. acs.org

| Computational Method | Application for this compound |

| DFT (e.g., B3LYP) | Ground state geometry optimization, electronic structure analysis. |

| TD-DFT | Calculation of excited state energies, modeling photochemical N₂ extrusion. rsc.org |

| MP2, CASPT2 | High-accuracy energetics of intermediates, mapping reaction pathways. acs.org |

| G-n Theories (e.g., G3) | Precise prediction of thermochemical data like heats of formation. nih.gov |

Understanding the mechanism of the chemical transformations of this compound requires the identification of transition states (TS) connecting reactants, intermediates, and products on the potential energy surface. acs.org Computational algorithms can locate these first-order saddle points, providing crucial information about the energy barriers of specific reaction steps. chemrxiv.orgnih.gov

Upon photolysis, the formed 5-nitro-1,1'-biphenyl-2-nitrene can undergo several reactions, most notably intramolecular cyclization to form a nitro-substituted carbazole (B46965). The reaction pathway for this cyclization would be mapped by locating the transition state for the C-H bond insertion. Studies on ortho-biphenylnitrene have shown that it partitions between the formation of an isocarbazole and a benzazirine, with the latter ultimately rearranging to carbazole. acs.org Locating the transition states for these competing pathways using computational methods is key to understanding the reaction's selectivity. nih.gov

The photolysis of this compound generates 5-nitro-1,1'-biphenyl-2-nitrene. This species is a key intermediate whose reactivity is dictated by its electronic state (singlet or triplet). researchgate.net In aprotic solvents, the singlet nitrene may undergo intersystem crossing (ISC) to the more stable triplet state. pku.edu.cn

In protic solvents, however, the singlet nitrene can be protonated to form a highly electrophilic nitrenium ion. pku.edu.cnnih.gov The presence of the electron-withdrawing nitro group in the 5-position is expected to significantly impact the stability and reactivity of both the nitrene and the nitrenium ion. Computational modeling on related systems, such as 4'-nitro-4-biphenylnitrene, has shown that the nitro group can decrease the nitrenium ion's reactivity towards certain nucleophiles like water but accelerate it towards others. pku.edu.cn DFT calculations are instrumental in modeling the electronic structure of these reactive intermediates and predicting their selectivity in reactions, such as trapping by nucleophiles. acs.org

Spectroscopic Techniques for Structural Elucidation and Kinetic Studies

Spectroscopic methods are vital for confirming the identity and purity of this compound and for studying the kinetics of its transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. libretexts.org

¹H NMR: The ¹H NMR spectrum of this compound would show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). netlify.app The protons on the nitro-substituted ring would be deshielded due to the strong electron-withdrawing effect of the nitro group, appearing at a lower field. The protons ortho to the nitro group would likely appear as a doublet, while others would exhibit more complex splitting patterns (doublet of doublets, multiplets) due to coupling with neighboring protons. researchgate.net

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. udel.edu The carbon atoms attached to the electronegative azido (B1232118) and nitro groups would be significantly deshielded. Aromatic carbons typically resonate between 110 and 150 ppm. bhu.ac.inoregonstate.edu The carbon bearing the nitro group (C5) and the carbon bearing the azido group (C2) would be expected at the lower end of this range, while the quaternary carbons of the biphenyl linkage would also be identifiable.

2D NMR Techniques: Due to the complexity of the overlapping signals in the 1D spectra of substituted biphenyls, 2D NMR techniques are essential for unambiguous assignment. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons within each aromatic ring. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons and for confirming the connectivity between the two phenyl rings. researchgate.net

Kinetic studies using NMR can also be performed to monitor the thermal decomposition of the azide (B81097) or its reaction with other reagents, although techniques like laser flash photolysis are more common for studying the ultrafast processes involving the nitrene intermediate. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on general substituent effects and data from analogous compounds. Experimental verification is required.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Nitro-substituted Ring | ||

| C1 | - | ~138-142 |

| C2 (C-N₃) | - | ~140-145 |

| C3 | ~7.4-7.6 | ~120-125 |

| C4 | ~8.2-8.4 | ~125-130 |

| C5 (C-NO₂) | - | ~145-150 |

| C6 | ~8.3-8.5 | ~118-123 |

| Unsubstituted Ring | ||

| C1' | - | ~135-140 |

| C2'/C6' | ~7.5-7.7 | ~128-132 |

| C3'/C5' | ~7.4-7.6 | ~127-131 |

| C4' | ~7.3-7.5 | ~126-130 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Azido and Nitro Groups

Infrared (IR) spectroscopy is a crucial tool for identifying the characteristic vibrational modes of the azido (–N₃) and nitro (–NO₂) functional groups within the this compound molecule.

The azido group typically exhibits a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ) in the region of 2100–2160 cm⁻¹. researchgate.netnih.gov This band is a prominent feature in the IR spectrum due to the significant change in dipole moment during this vibration. The symmetric stretching vibration (νₛ) of the azido group is usually weaker and appears around 1250 cm⁻¹. researchgate.net The bending vibration of the azido group is observed at a lower frequency, typically in the range of 600-700 cm⁻¹. The presence of complex absorption profiles, sometimes with shoulder peaks, can be attributed to factors like Fermi resonance or the existence of multiple conformers. nih.govrsc.org

The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νₐₛ) typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch (νₛ) between 1300 and 1370 cm⁻¹. spectroscopyonline.com These absorptions are intense due to the high polarity of the N–O bonds. spectroscopyonline.com A scissoring vibration for the nitro group can also be identified at approximately 850 cm⁻¹. spectroscopyonline.com

For this compound, the specific positions of these bands can be influenced by the electronic effects of the biphenyl system and the interplay between the azido and nitro substituents.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Azido (–N₃) | Asymmetric Stretch (νₐₛ) | 2100 - 2160 | Strong, Sharp |

| Azido (–N₃) | Symmetric Stretch (νₛ) | ~1250 | Weak to Medium |

| Nitro (–NO₂) | Asymmetric Stretch (νₐₛ) | 1500 - 1560 | Strong |

| Nitro (–NO₂) | Symmetric Stretch (νₛ) | 1300 - 1370 | Strong |

| Nitro (–NO₂) | Scissoring | ~850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound, which are heavily influenced by the conjugated π-system of the biphenyl rings and the electronic nature of the azido and nitro substituents. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. slideshare.net

The primary electronic transitions observed are π → π* and n → π*. uzh.chtanta.edu.eg

π → π transitions* involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems like biphenyl. libretexts.org The extended conjugation in the biphenyl backbone lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgjove.com

n → π transitions* involve the promotion of non-bonding electrons (from the nitrogen atoms of the azido and nitro groups) to π* antibonding orbitals. These transitions are generally of lower intensity compared to π → π* transitions. uzh.ch

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | UV-Vis (often >200 nm) | High (large ε) |

| n → π | n (non-bonding) → π (antibonding) | UV-Vis | Low to Medium (small ε) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental composition, confirming the molecular formula C₁₂H₈N₄O₂.

In addition to precise mass determination, HRMS is used to analyze the fragmentation patterns of the molecule upon ionization. The fragmentation pathways provide valuable structural information. For aryl azides, a common initial fragmentation step is the loss of a nitrogen molecule (N₂) to form a nitrene intermediate. researchgate.net The subsequent fragmentation of this reactive species can be complex.

For this compound, the expected fragmentation in the mass spectrometer would likely involve:

Loss of N₂: The molecular ion [M]⁺˙ would readily lose a molecule of nitrogen (28 Da) to form the corresponding biphenylnitrene ion.

Fragmentation of the Nitro Group: The nitro group can fragment in several ways, including the loss of NO (30 Da) or NO₂ (46 Da). nih.gov

Cleavage of the Biphenyl Linkage: Fission of the bond connecting the two phenyl rings can also occur, leading to fragments corresponding to the individual substituted phenyl ions.

A detailed analysis of the fragmentation of nitazene (B13437292) analogs, which also contain nitro groups, has shown characteristic losses of side chains and the formation of specific fragment ions that help in structural elucidation. nih.gov Similarly, the fragmentation of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) has been studied, providing insights into the behavior of azido-biphenyl structures in a mass spectrometer. nih.gov

| Ion | m/z (calculated) | Description |

| [C₁₂H₈N₄O₂]⁺˙ | 240.0647 | Molecular Ion |

| [C₁₂H₈N₂O₂]⁺˙ | 212.0586 | Loss of N₂ |

| [C₁₂H₈N₃O]⁺˙ | 210.0667 | Loss of NO |

| [C₁₂H₈N₃]⁺ | 194.0718 | Loss of NO₂ |

Time-Resolved Spectroscopic Methods for Real-Time Monitoring of Reactive Intermediates

Time-resolved spectroscopic techniques are powerful tools for studying the fleeting reactive intermediates generated during the photolysis of this compound. unipr.ittum.de These methods allow for the direct observation and characterization of short-lived species on timescales ranging from femtoseconds to milliseconds. tum.de

Laser Flash Photolysis (LFP) coupled with Transient Absorption Spectroscopy is a primary method used to study such photochemical reactions. nih.gov Upon excitation with a short laser pulse, this compound is expected to undergo photolysis, leading to the extrusion of N₂ and the formation of a highly reactive singlet biphenylnitrene . acs.org This singlet nitrene is a key intermediate that can undergo various subsequent reactions, such as intersystem crossing to the more stable triplet biphenylnitrene or intramolecular cyclization. acs.org

Studies on related compounds like 2-azidobiphenyl (B3386803) have shown that the singlet nitrene can be observed as a transient species with a characteristic absorption spectrum. acs.org For example, LFP of ortho-biphenyl azide generates a singlet nitrene with an absorption maximum around 410 nm, which then decays to form other intermediates. acs.org The presence of substituents, such as the nitro group in the target compound, can significantly influence the lifetimes and reaction pathways of these nitrene intermediates.

Time-Resolved Infrared (TRIR) and Raman Spectroscopy offer complementary information by providing structural details of the transient species. unipr.itnih.gov By monitoring changes in the vibrational spectrum as a function of time after photoexcitation, it is possible to track the disappearance of the azide stretching band and the appearance of new bands corresponding to the nitrene and subsequent products. unipr.itacs.org This provides direct evidence for the reaction mechanism and the structures of the intermediates involved. For instance, the formation and decay of specific intermediates can be followed by observing their unique IR absorption bands. escholarship.org

The study of the photochemistry of aryl azides has revealed a rich variety of reactive intermediates, including nitrenes, azirines, and carbazoles, all of which can potentially be observed and characterized using these time-resolved techniques. researchgate.netacs.org

| Technique | Information Obtained | Timescale |

| Laser Flash Photolysis (LFP) | Initiation of photoreaction | Nanoseconds to Femtoseconds |

| Transient Absorption Spectroscopy | Electronic spectra of intermediates | Picoseconds to Milliseconds |

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational spectra (structure) of intermediates | Nanoseconds to Milliseconds |

| Time-Resolved Raman Spectroscopy | Vibrational spectra (structure) of intermediates | Nanoseconds to Milliseconds |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Multistep Organic Synthesis

The primary role of 2-azido-5-nitro-1,1'-biphenyl in multistep organic synthesis is as a precursor for the generation of nitrene intermediates. Aryl azides are well-established sources of nitrenes, which are highly reactive species that can undergo a variety of transformations, most notably intramolecular C-H insertion to form new C-N bonds. nih.gov The decomposition of 2-azidobiphenyls, including the nitro-substituted variant, is a classic and effective method for the synthesis of carbazoles. thieme-connect.dechemicalbook.com This transformation can be initiated either by heat (thermolysis) or by light (photolysis). thieme-connect.dechemicalbook.com

The general process involves the extrusion of nitrogen gas (N₂) from the azide (B81097) group to yield a singlet nitrene. This nitrene can then undergo an intramolecular electrophilic attack on the adjacent phenyl ring, followed by rearomatization, to form the fused tricyclic carbazole (B46965) system. nih.govchemicalbook.com The presence of the nitro group on the azido-bearing ring influences the reactivity and the properties of the resulting carbazole. For instance, the synthesis of 2-nitrocarbazole has been successfully achieved through the thermal decomposition of o-azido-p'-nitrobiphenyl in a high-boiling solvent like o-dichlorobenzene. orgsyn.org This method is valued for its generality and convenience in accessing carbazole derivatives that may not be obtainable through direct substitution on the parent carbazole ring. orgsyn.org

The versatility of this compound as a building block is highlighted by its use in transition metal-catalyzed reactions. Dirhodium(II) complexes, for example, have been shown to effectively catalyze the intramolecular C-N bond formation from biaryl azides to produce carbazoles under milder conditions (e.g., 60 °C) than traditional thermolysis. nih.gov This catalytic approach complements existing methods and expands the synthetic toolbox for creating functionalized carbazole structures. nih.gov

| Parameter | Description | References |

| Precursor | This compound | orgsyn.org |

| Key Intermediate | 5-Nitro-1,1'-biphenyl-2-nitrene | chemicalbook.com |

| Primary Product | Nitro-substituted Carbazole | orgsyn.org |

| Activation Methods | Thermolysis, Photolysis, Transition Metal Catalysis | nih.govthieme-connect.dechemicalbook.com |

| Byproduct | Nitrogen Gas (N₂) | nih.gov |

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocyclic Systems

The utility of this compound extends beyond a simple building block to being a direct precursor for valuable nitrogen-containing heterocyclic compounds, with carbazoles being the most prominent examples. thieme-connect.dechemicalbook.comrsc.org Carbazoles and their derivatives are significant targets in organic synthesis due to their prevalence in medicinally important compounds and advanced materials. nih.govtandfonline.com

The synthesis of carbazoles from 2-azidobiphenyls is a powerful cyclization strategy. chemicalbook.com The reaction proceeds through the loss of dinitrogen from the azide, generating a nitrene that inserts into a C-H bond of the neighboring aryl ring. nih.gov This intramolecular C-H amination can be promoted thermally, photochemically, or with the aid of transition metal catalysts. nih.govrsc.org Recent advancements include visible-light-promoted cyclization in aqueous solutions, presenting a greener and operationally simple method for carbazole synthesis. rsc.org

The substitution pattern on the 2-azidobiphenyl (B3386803) precursor dictates the structure of the final carbazole product. Using this compound specifically leads to the formation of a nitrocarbazole. orgsyn.org The presence of the electron-withdrawing nitro group can increase the acidity of the carbazole N-H bond and influence the electronic properties of the heterocyclic system, which is a desirable feature for applications in materials science, such as in organic light-emitting diodes (OLEDs). chemicalbook.comumich.edu

Table of Synthetic Methods for Carbazole Formation from Azidobiphenyls

| Method | Conditions | Advantages | References |

|---|---|---|---|

| Thermolysis | High temperature in an inert solvent (e.g., o-dichlorobenzene) | High yields, straightforward product isolation | thieme-connect.deorgsyn.org |

| Photolysis | Room temperature, UV irradiation | Compatible with thermally labile functional groups | thieme-connect.deacs.org |

| Rh(II) Catalysis | Substoichiometric Rh₂(O₂CC₃F₇)₄, 60 °C | Mild conditions, high efficiency | nih.gov |

| Visible-Light Promotion | Eosin Y as photocatalyst, aqueous solution | Green chemistry, operational simplicity | rsc.org |

Applications in Polymer Chemistry and Controlled Crosslinking via Nitrene Intermediates

Organic azides are highly effective crosslinking agents in polymer science because their decomposition generates nitrenes, which are exceptionally reactive species capable of forming covalent bonds with polymer backbones. nih.gov This process can be initiated by heat or UV light, offering control over the crosslinking reaction. nih.gov

The azide group in this compound can serve as a reactive handle for the covalent functionalization of polymer surfaces and matrices. One common strategy is to incorporate polymers with alkyne groups and then use the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, to attach the azido-biphenyl moiety. nyu.edu Alternatively, polymers can be synthesized with azide functionalities, which can then be used for subsequent modifications. nih.gov

A more direct approach involves the nitrene generated from this compound. When this compound is blended with a polymer and activated, the resulting nitrene can covalently bond to the polymer chains through two primary mechanisms: insertion into C-H bonds or addition across C=C double bonds to form aziridines. nih.govrsc.org This allows for the introduction of the nitro-biphenyl unit onto a wide range of polymers, altering their surface properties, solubility, and compatibility with other materials. mdpi.com

The generation of nitrenes from azides is a cornerstone of photoresist technology and is widely used to create crosslinked polymer networks. nih.gov When a bis-azide or a polymer functionalized with multiple azide groups is used, the nitrenes can form covalent bonds between different polymer chains, leading to a three-dimensional network. While this compound is a mono-azide, its principles illustrate the crosslinking mechanism. In a polymer blend, the nitrene formed from its decomposition can react with two different polymer chains via radical abstraction and recombination, effectively creating a crosslink. nih.gov

This crosslinking process significantly alters the physical properties of the material. nih.govbeilstein-journals.org It can increase the mechanical strength, thermal stability, and chemical resistance of the polymer. beilstein-journals.org The ability to control the crosslinking process, for instance by using light to pattern the crosslinking in specific areas, is crucial for applications in microelectronics and the development of advanced materials with tailored properties. nih.govchemrxiv.org

Utilization in Bioconjugation Chemistry as a Chemical Probe for Biomolecule Labeling and Functionalization

The azide group is a key functional group in bioconjugation, primarily due to its participation in highly selective and biocompatible reactions. acs.org These reactions allow for the precise labeling and functionalization of biomolecules like proteins and nucleic acids in complex biological environments. acs.orggoogleapis.com The this compound molecule, containing an azide handle, can be utilized as a chemical probe for such applications.

The two most prominent bioorthogonal reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the formation of a stable triazole ring by reacting an azide with a terminal alkyne in the presence of a copper(I) catalyst. acs.org Biomolecules can be metabolically or chemically modified to incorporate an alkyne group, which can then be specifically tagged with this compound. science.gov

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. acs.org It is a metal-free alternative to the CuAAC reaction.

In this context, this compound would act as a label, covalently attaching the nitro-biphenyl moiety to a target biomolecule. The biphenyl (B1667301) group provides a bulky, hydrophobic tag, while the nitro group can serve as an electrochemical or spectroscopic reporter. The concept of using azido-nitroaryl compounds in bioconjugation is established; for example, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) is a known heterobifunctional crosslinker where a photoreactive nitrophenylazide group is used to link to biomolecules. proteochem.com This demonstrates the utility of the azido-nitro-aromatic motif in designing probes for studying biological systems. proteochem.com

Application as a Mechanistic Probe for Investigating Reaction Dynamics in Complex Chemical Systems

Aryl azides are excellent precursors for studying the fundamental chemistry of highly reactive, short-lived intermediates like nitrenes. researchgate.net The photolysis or thermolysis of this compound provides a clean method to generate the corresponding 5-nitro-1,1'-biphenyl-2-nitrene, allowing for the investigation of its subsequent reactions.

Techniques like nano- and picosecond laser flash photolysis can be used to directly observe these transient species and measure their reaction kinetics. nih.gov Studies on analogous compounds, such as 2-azido-3,5-dichlorobiphenyl, have provided detailed insights into the dynamics of singlet biphenylnitrenes and their rearrangement products. nih.gov Upon generation, the singlet nitrene can undergo several competing processes, including:

Intramolecular Cyclization: The primary pathway for 2-azidobiphenyls, leading to the formation of a carbazole. acs.org

Intersystem Crossing: Conversion from the singlet state to a more stable, but typically less reactive, triplet nitrene. nih.gov

Protonation: In protic or acidic media, the nitrene can be protonated to form a highly reactive nitrenium ion. acs.org

By studying how the rates and outcomes of these reactions are affected by factors like solvent, temperature, and the electronic nature of substituents (such as the nitro group), researchers can build a detailed understanding of the reaction mechanism. nih.govcolorado.edu Therefore, this compound serves as a valuable mechanistic probe to explore the intricate potential energy surfaces governing the reactions of aryl nitrenes. liverpool.ac.uk

Future Research Directions and Unanswered Questions

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of nitroaromatic compounds often involves harsh reagents like mixed nitric and sulfuric acids, which generate substantial acidic waste and pose environmental disposal challenges. researchgate.netnih.gov Future research should prioritize the development of greener synthetic routes for 2-Azido-5-nitro-1,1'-biphenyl.

A promising avenue is the use of solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica (B1680970) gel. researchgate.net This approach has been shown to be a simple, rapid, and clean method for the nitration of aromatic compounds, minimizing the use of excess acids. researchgate.net Investigating the applicability of these supported reagents for the selective nitration of the 2-azidobiphenyl (B3386803) scaffold could lead to a more sustainable process. Another area of interest is the exploration of alternative nitrating agents like tert-butyl nitrite, which has been used effectively for the nitration of anilides and could potentially be adapted for biphenyl (B1667301) systems. researchgate.net

Furthermore, the synthesis of the biphenyl backbone itself can be made more environmentally friendly. scispace.com While Suzuki-Miyaura coupling is a powerful tool for creating biphenyls, research into performing these reactions in aqueous media, potentially without the need for catalysts or ligands, could significantly reduce the environmental footprint. scispace.comrsc.org Similarly, adapting methods like the Wurtz-Fittig reaction, a classic method for biphenyl synthesis, to use more sustainable metals and solvent systems is a worthy goal. rsc.org

Discovery of Novel Reactivity Modes and Enhanced Selectivity under Mild Conditions

The this compound molecule contains two key reactive functional groups: the azide (B81097) and the nitro group. The azide group is a versatile handle for a variety of transformations. masterorganicchemistry.com Future work should focus on exploring its reactivity in the context of this specific biphenyl structure.

Key reactions to investigate include:

1,3-Dipolar Cycloadditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, could be used to link the biphenyl unit to other molecules, creating complex architectures. masterorganicchemistry.comscispace.com Research should explore the steric and electronic influence of the nitro group and the second phenyl ring on the reaction's efficiency and regioselectivity under mild conditions. masterorganicchemistry.com

Staudinger Reaction: The reaction of the azide with phosphines to form an iminophosphorane, followed by an aza-Wittig reaction, is a powerful method for forming imines and subsequently amines. durham.ac.uk Applying this to this compound could provide access to a new class of functionalized aminobiphenyls.

Curtius Rearrangement: While typically applied to acyl azides, investigating thermal or photochemical conditions that might induce a Curtius-type rearrangement of the aryl azide could lead to novel heterocyclic products. masterorganicchemistry.com

Reductive Cyclization: The nitro group, in proximity to the biphenyl linkage, offers opportunities for reductive cyclization to form N-heterocycles like carbazoles. researchgate.net Developing catalytic systems that use environmentally benign CO surrogates, such as phenyl formate, would be a significant advancement over methods requiring high pressures of carbon monoxide. researchgate.net

A major challenge and research focus will be achieving selectivity, controlling which functional group reacts, or directing reactions to specific positions on the aromatic rings. The electronic interplay between the electron-donating azide (in its ground state) and the electron-withdrawing nitro group will be a critical factor to understand and exploit.

Advancements in Real-Time Spectroscopic Characterization of Transient Intermediates

Many reactions involving aryl azides proceed through highly reactive, short-lived intermediates, most notably nitrenes, which are formed upon thermal or photochemical extrusion of dinitrogen. beilstein-journals.org The photolysis of 2-azidobiphenyl to form carbazole (B46965) is a well-known example of such a process. beilstein-journals.org A significant gap in our understanding lies in the direct observation and characterization of these transient species for substituted systems like this compound.

Future research should employ advanced spectroscopic techniques to capture and study these intermediates in real time. nih.gov

Action Spectroscopy: This powerful tool, which combines mass spectrometry with laser spectroscopy, is ideal for obtaining structural information on mass-selected ions, providing a way to characterize ionic reaction intermediates without interference from the surrounding solution. rsc.org

Online Mass Spectrometry: Techniques using microfluidic sampling can monitor the formation and decay of intermediates directly from a reaction mixture, providing kinetic and mechanistic data. nih.gov